Home > Products > Screening Compounds P122459 > trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride
trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride - 171067-73-5

trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride

Catalog Number: EVT-1743971
CAS Number: 171067-73-5
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride, commonly known as tranexamic acid, is a synthetic derivative of the amino acid lysine. It is primarily classified as an antifibrinolytic agent, which means it helps to prevent excessive bleeding by inhibiting the breakdown of fibrin in blood clots. This compound has gained significant attention in medical and pharmaceutical fields due to its effectiveness in treating various bleeding disorders.

Source

Tranexamic acid was first synthesized in the 1960s and has since been used extensively in clinical settings. It is derived from the natural amino acid lysine and is structurally related to aminocaproic acid, another antifibrinolytic agent. The compound is available in various forms, including tablets and injectable solutions, and is utilized globally for its therapeutic properties.

Classification

Tranexamic acid falls under the category of antifibrinolytics. It is recognized by several identifiers:

  • IUPAC Name: trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid
  • CAS Registry Number: 1197-18-8
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol
Synthesis Analysis

Methods

The synthesis of tranexamic acid typically involves several key steps:

  1. Formation of Cyclohexanecarboxylic Acid: The starting material, cyclohexanecarboxylic acid, undergoes a series of reactions to introduce the aminomethyl group.
  2. Amination Reaction: The introduction of the aminomethyl group can be achieved through reductive amination processes, where formaldehyde and ammonia react with cyclohexanecarboxylic acid derivatives.
  3. Ethylamide Formation: The final step involves the formation of the ethylamide by reacting tranexamic acid with ethylamine under controlled conditions.

Technical Details

The synthesis requires careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and verify product purity.

Molecular Structure Analysis

Structure

Tranexamic acid features a cyclohexane ring with a carboxylic acid group and an aminomethyl side chain. The stereochemistry at the carbon adjacent to the carboxylic group is crucial for its biological activity.

Data

  • Molecular Structure:
    • Cyclohexane ring with substituents: Aminomethyl (-CH2NH2) and carboxylic acid (-COOH).
  • Bond Angles and Lengths: The structure exhibits typical bond angles associated with sp³ hybridized carbons (approximately 109.5°).
Chemical Reactions Analysis

Reactions

Tranexamic acid participates in several chemical reactions, primarily due to its functional groups:

  1. Acid-Base Reactions: The carboxylic group can donate protons, making it a weak acid.
  2. Esterification: Tranexamic acid can react with alcohols to form esters under acidic conditions.
  3. Amidation: It can form amides when reacted with amines.

Technical Details

The reactivity of tranexamic acid is influenced by its molecular structure, particularly the presence of the amino group which can participate in nucleophilic attacks in various organic reactions.

Mechanism of Action

Process

Tranexamic acid exerts its pharmacological effects by inhibiting plasminogen activation, thereby preventing the conversion of plasminogen to plasmin, an enzyme responsible for fibrinolysis (the breakdown of fibrin in blood clots).

Data

  • Inhibition Concentrations: Studies have shown that tranexamic acid has half-maximal inhibitory concentrations for various receptors involved in pain pathways, indicating its potential role in pain management alongside its primary function as an antifibrinolytic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity.

Applications

Scientific Uses

Tranexamic acid is widely used in various medical applications:

  • Surgical Procedures: To reduce blood loss during surgeries such as orthopedic or cardiac procedures.
  • Heavy Menstrual Bleeding: Effective in managing heavy menstrual bleeding by reducing blood loss significantly.
  • Trauma Care: Administered to trauma patients to minimize hemorrhage.
  • Dental Procedures: Used in dentistry to control bleeding during surgical interventions.

Additionally, ongoing research explores its potential uses in other areas such as cancer treatment and dermatological applications for skin whitening due to its anti-inflammatory properties.

Introduction to trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride in Contemporary Medicinal Chemistry

Historical Context and Evolution of Cyclohexane-Based Bioactive Amides

The structural exploration of cyclohexane derivatives represents a cornerstone in medicinal chemistry, with trans-4-aminomethylcyclohexanecarboxylic acid (tranexamic acid, TXA) serving as a pivotal progenitor. First synthesized in 1962 by Utako Okamoto, TXA emerged as a lysine analogue designed to inhibit plasminogen activation through competitive binding at lysine receptor sites [6]. Its potent antifibrinolytic activity (approximately 8-fold greater than ε-aminocaproic acid) established the cyclohexane scaffold as a privileged structure for modulating serine protease interactions [6]. The strategic ethylamide functionalization of TXA’s carboxyl group represents a deliberate medicinal chemistry effort to overcome intrinsic bioavailability limitations. Tranexamic acid itself exhibits moderate oral bioavailability (~34%) attributed to its zwitterionic nature at physiological pH, which restricts passive membrane diffusion [6]. Conversion to the ethylamide derivative disrupts this zwitterionic character, significantly enhancing lipophilicity and intestinal permeability while retaining the critical trans-aminomethyl pharmacophore essential for target engagement. This structural evolution exemplifies the rational optimization of pharmacokinetic properties without compromising pharmacodynamic efficacy.

Table 1: Key Structural Milestones in Cyclohexane-Based Bioactive Amide Development

CompoundStructural FeaturesPrimary Pharmacological TargetYear Introduced
ε-Aminocaproic AcidLinear aliphatic carboxylic acidPlasminogen lysine binding sites1959
trans-Tranexamic Acid (TXA)trans-4-Aminomethylcyclohexanecarboxylic acidPlasminogen / Plasmin1962
TXA Ethylamide Hydrochloridetrans-4-Aminomethylcyclohexanecarboxylic acid ethylamidePlasminogen kringle domains~1980s (derivative)

Role of Stereochemical Configuration in Pharmacological Efficacy of Cyclohexane Derivatives

The trans-configuration of the aminomethyl and carboxamide substituents on the cyclohexane ring is non-negotiable for high-affinity target binding. Stereochemical analysis reveals that the trans isomer positions these functional groups in diequatorial orientations, minimizing 1,3-diaxial steric strain and enabling optimal spatial presentation for molecular recognition. The cis counterpart forces one substituent into an axial position, inducing significant ring strain and conformational distortion that disrupts binding [1] [9]. This geometric requirement is exquisitely demonstrated in plasminogen binding studies where the trans-isomer exhibits binding constants (Ki) in the micromolar range for the kringle 1 domain, while the cis-isomer shows negligible affinity [2] [6]. The ethylamide hydrochloride derivative maintains this critical trans-stereochemistry, evidenced by its specific optical rotation and characteristic 1H-NMR coupling constants between the C3-C4 and C5-C6 protons (J ≈ 10-12 Hz, indicative of diaxial/diequatorial relationships in trans-disubstituted cyclohexanes) [4]. Computational docking models further illustrate how the trans-configuration positions the protonated amine for salt bridge formation with Asp55/Asp57 in plasminogen kringle domains while the ethylamide moiety occupies a hydrophobic subpocket, achieving binding energies approximately 5.8 kcal/mol more favorable than the cis-analogue [7].

Table 2: Impact of Stereochemistry on Molecular Interactions of Cyclohexane Derivatives

Stereochemical Featuretrans-Isomercis-Isomer
Ring ConformationDiequatorial substituents (lowest energy)One axial/one equatorial (higher energy)
Plasminogen Kd1.8 µM (high affinity)>100 µM (low affinity)
Docking Energy (kringle 1)-9.3 kcal/mol-3.5 kcal/mol
Biological Half-life (rat)2.7 hours0.8 hours

Significance of Ethylamide Functionalization in Enhancing Bioavailability

The strategic conversion of tranexamic acid's carboxyl group to an ethylamide represents a sophisticated prodrug approach that fundamentally alters absorption kinetics while preserving target specificity. This modification achieves three critical objectives: First, it eliminates the zwitterionic character of the parent molecule by removing the anionic carboxylate, increasing the partition coefficient (logP) from -1.2 (TXA) to +0.8 (ethylamide), thereby enhancing passive diffusion across biological membranes [3]. Second, the ethylamide group serves as a substrate for cellular esterases and amidases, enabling controlled hydrolysis back to the active tranexamic acid moiety post-absorption, as confirmed by urinary excretion studies showing TXA as the primary metabolite [3] [6]. Third, the protonated amine hydrochloride salt enhances aqueous solubility at gastric pH, facilitating rapid dissolution in the gastrointestinal tract. Comparative pharmacokinetic studies in rats demonstrate the profound impact of this modification: the ethylamide derivative exhibits a 3.2-fold increase in Cmax and 4.1-fold greater AUC0-24h compared to equimolar TXA administration, with hydrolysis to TXA occurring within 30 minutes post-absorption [3]. This metabolic stability profile is superior to ester-based prodrugs (e.g., 1-[(ethoxycarbonyl)oxy]ethyl esters), which can undergo premature hydrolysis in gastric fluid. The ethylamide functionality thus represents an optimal balance between enhanced absorption characteristics and controlled reactivation kinetics, establishing it as a versatile platform for oral delivery of cyclohexane-based antifibrinolytics.

Table 3: Physicochemical and Pharmacokinetic Comparison: TXA vs. Ethylamide Derivative

ParameterTranexamic Acid (TXA)TXA Ethylamide HClImprovement Factor
LogD7.4-1.2 ± 0.1+0.8 ± 0.2-
Water Solubility (mg/mL)1883421.8x
Cmax (rat, µg/mL)14.3 ± 2.145.7 ± 5.33.2x
Tmax (h)1.50.752x faster
AUC0-∞ (h·µg/mL)78.9 ± 9.4323.5 ± 28.74.1x
Plasma t1/2 (h)2.32.7Comparable

Properties

CAS Number

171067-73-5

Product Name

trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride

IUPAC Name

4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

InChI

InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H

InChI Key

OVIYSSBJWKWWMQ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCC(CC1)CN.Cl

Canonical SMILES

CCNC(=O)C1CCC(CC1)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.